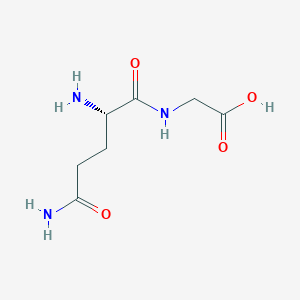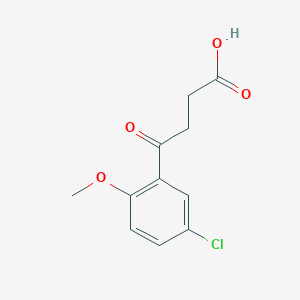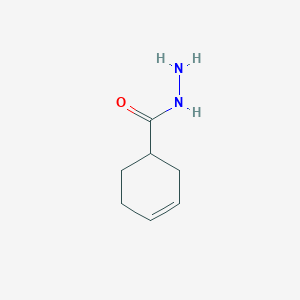
谷氨酰甘氨酸
描述
Glutaminylglycine is a specific substrate for the enzyme protein-glutamine glutaminase . This enzyme is specific for the hydrolysis of the gamma-amide of glutamine substituted at the carboxyl position or both the alpha-amino and carboxyl positions .
Synthesis Analysis
The synthesis of Glutaminylglycine involves the action of transglutaminases (TGs). TGs lead to the synthesis of new covalent isopeptide bonds (crosslinks) between peptide-bound glutamine and lysine residues .
Chemical Reactions Analysis
The chemical reaction involving Glutaminylglycine is catalyzed by transglutaminase. The reaction involves the conversion of CBZ-Gln-Gly and Hydroxylamine into CBZ-Gln-Gly-Hydroxamate .
科学研究应用
Biocatalysis in Material Sciences
Glutaminylglycine is used as a substrate in biocatalysis by transglutaminases (TGases), which are enzymes that catalyze the post-translational modification of proteins. This process is crucial in material sciences for creating novel biomaterials with enhanced properties .
Medical Applications
The biotechnological applications of TGases, and by extension Glutaminylglycine, extend to the medical field. Research is ongoing to explore their potential in wound healing, tissue engineering, and as drug delivery systems .
Protein–Oligonucleotide Conjugation
In molecular biology, Glutaminylglycine is used to create protein–oligonucleotide (DNA) conjugates. These conjugates are essential tools for producing protein microarrays and other applications where precise protein-DNA interactions are needed .
Enzyme Characterization
Glutaminylglycine is utilized in assays to characterize transglutaminase enzymes. These assays help understand enzyme behavior under different conditions, which is vital for various biological and chemical applications .
Surface Modification
This compound supports glutamyl-level cross-linking through surface modification. It’s used to differentiate and characterize TGases that catalyze covalent cross-linking of peptides containing glutamine and lysine residues .
Food Industry Applications
TGases, which use Glutaminylglycine as a substrate, have been applied in the food industry to modify the functional properties of proteins like milk caseins and soybean globulins, enhancing their texture and stability .
MDPI - Biocatalysis by Transglutaminases SpringerOpen - Purification of bovine liver transglutaminase MDPI - Biotechnological Applications of Transglutaminases MilliporeSigma - Z-Gln-Gly γ-glutamyldonorsubstrate
作用机制
Target of Action
Glutaminylglycine primarily targets transglutaminases (TGs) . TGs are a family of enzymes that catalyze the transfer of acyl groups and form covalent crosslinks between peptide-bound glutaminyl residues and amino groups . They are known for their ability to catalyze the formation of intra- and inter-molecular covalent bonds between proteins .
Mode of Action
Glutaminylglycine interacts with its target, TGs, through a process known as transamidation . This process leads to the synthesis of new covalent isopeptide bonds (crosslinks) between peptide-bound glutamine and lysine residues . Additionally, it also results in the transamidation of primary amines to glutamine residues, which can ultimately lead to protein polymerization .
Biochemical Pathways
Glutaminylglycine is involved in various biochemical pathways. It participates in the tricarboxylic acid (TCA) cycle supplementation and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids . It also plays a role in the glutamine metabolic pathway , which is critical for energy production and includes the glycolysis pathway, the pentose phosphate pathway, and the TCA cycle .
Pharmacokinetics
It’s known that tgs, the primary targets of glutaminylglycine, show ca2+ dependent characteristics and tend to retain activity at a high nacl concentration . This suggests that the bioavailability of Glutaminylglycine may be influenced by factors such as calcium ion concentration and salt concentration.
Result of Action
The result of Glutaminylglycine’s action is the formation of new covalent isopeptide bonds (crosslinks) between peptide-bound glutamine and lysine residues . This can lead to the polymerization of proteins . The transamidation of primary amines to glutamine residues is another significant outcome of Glutaminylglycine’s action .
Action Environment
The action, efficacy, and stability of Glutaminylglycine are likely influenced by various environmental factors. For instance, the activity of TGs, the primary targets of Glutaminylglycine, is known to be dependent on calcium ion concentration and can be retained at high NaCl concentrations . Therefore, factors such as pH, temperature, and salt concentration may play a role in influencing the action of Glutaminylglycine.
安全和危害
The safety data sheet for N-Benzyloxycarbonyl-L-Glutaminylglycine, a related compound, suggests that it should not be used for food, drug, pesticide or biocidal product use . It also mentions that the compound should be handled with personal protective equipment and should not be released into the environment .
未来方向
Transglutaminases (TGs), the enzymes that catalyze reactions involving Glutaminylglycine, have many industrial applications and have been purified from various sources . They have been exploited in the food industry for the improvement of aliments’ quality, texture, and nutritive value . At the same time, the ability of TGs to crosslink extracellular matrix proteins, like collagen, as well as synthetic biopolymers, has led to multiple applications in biomedicine .
属性
IUPAC Name |
2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4/c8-4(1-2-5(9)11)7(14)10-3-6(12)13/h4H,1-3,8H2,(H2,9,11)(H,10,14)(H,12,13)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFZIKRIDLHOIF-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426333 | |
| Record name | glutaminylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glutaminylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028797 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Glutaminylglycine | |
CAS RN |
2650-65-9 | |
| Record name | L-Glutaminylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2650-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-L-Glutaminylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | glutaminylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-L-GLUTAMINYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWG2S6LG7H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glutaminylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028797 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid](/img/structure/B1353219.png)


![[2-iodo-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B1353229.png)



![Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B1353241.png)




